N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide
Description
Properties
IUPAC Name |
methyl N-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,1-3H3,(H,13,14)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXIEMKBZTWPIF-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and methoxycarbohydrazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . Additionally, the methoxy group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Analogous Compounds
Key Observations:
Substituent Impact on Bioactivity: The naphthalene moiety in 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide enhances antioxidant activity, surpassing ascorbic acid by 1.35-fold . Replacing the methoxy group with a hydroxy group (as in ) may alter solubility and hydrogen-bonding capacity, though bioactivity data are lacking.
Key Trends:
- Condensation Reactions : Most analogs are synthesized via acid- or base-catalyzed condensation between hydrazides and carbonyl compounds (ketones or aldehydes).
- Catalysts: HCl in ethanol or KOH in DMF are common, with yields varying based on substituent steric effects.
- Solvent Systems : Polar solvents (e.g., EtOH, DMF) enhance solubility of aromatic intermediates.
Antioxidant Activity:
- N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide exhibit 1.37× and 1.35× higher DPPH radical scavenging than ascorbic acid, respectively .
- Thiophene -substituted hydrazides show moderate activity (1.26× ascorbic acid), suggesting electron-donating groups enhance radical stabilization .
Anticancer Activity:
- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone demonstrates potent cytotoxicity against glioblastoma U-87 cells, likely due to triazole-thioether interactions with cellular targets .
Physicochemical and Spectral Properties
- Solubility : Methoxy groups enhance lipophilicity, whereas hydroxyl analogs (e.g., ) may exhibit higher aqueous solubility.
- Acid-Base Behavior : Acid dissociation constants (pKa) of related Zn(II)/Fe(III) complexes are critical for predicting bioavailability and metal-binding efficacy .
- Spectroscopic Confirmation : IR and NMR data confirm hydrazide C=O stretches (~1650 cm⁻¹) and imine (C=N) peaks (~1600 cm⁻¹) across analogs .
Biological Activity
N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide, also known by its CAS number 1202248-26-7, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N2O3
- Molecular Weight : 222.24 g/mol
- IUPAC Name : methyl (2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarboxylate
- Structure :
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress.
Cytotoxicity Studies
In cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism and proliferation. The compound appears to disrupt mitochondrial function, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Study 2: Antioxidant Activity
Research conducted by Abdel-Wahab et al. highlighted the antioxidant properties of this compound. The study concluded that the compound could be beneficial in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
